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Compound of Interest

Compound Name: 2-Bromo-4,6-diphenylpyrimidine

Cat. No.: B372626 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the methodologies and data

interpretation involved in the structural elucidation of 2-Bromo-4,6-diphenylpyrimidine. The

document details generalized experimental protocols for its synthesis and characterization

using modern spectroscopic and crystallographic techniques. Due to the limited availability of

published experimental data for this specific compound, this guide presents expected

spectroscopic characteristics based on its chemical structure and data from analogous

compounds. The aim is to equip researchers with a robust framework for the synthesis,

purification, and complete structural verification of 2-Bromo-4,6-diphenylpyrimidine and

similar heterocyclic compounds.

Compound Profile
2-Bromo-4,6-diphenylpyrimidine is a halogenated heterocyclic compound featuring a

pyrimidine core substituted with two phenyl groups and a bromine atom. Such structures are of

significant interest in medicinal chemistry and materials science.
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Property Value Reference

Chemical Name
2-Bromo-4,6-

diphenylpyrimidine

CAS Number 56181-49-8 [1]

Molecular Formula C₁₆H₁₁BrN₂ [2]

Molecular Weight 311.18 g/mol [1][2]

Physical Form Powder to crystal [1]

Melting Point 127.0 to 131.0 °C [1]

Spectroscopic and Crystallographic Data
(Predicted)
While specific experimental spectra for 2-Bromo-4,6-diphenylpyrimidine are not widely

published, the following tables summarize the expected data based on its structure and known

values for similar compounds. These tables serve as a benchmark for researchers verifying the

synthesis and purification of the title compound.

Table 1: Predicted ¹H NMR Spectroscopic Data Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.30 - 8.50 Multiplet 4H
ortho-Protons of

phenyl rings

~7.80 Singlet 1H H-5 of pyrimidine ring

~7.45 - 7.60 Multiplet 6H

meta- and para-

Protons of phenyl

rings

Table 2: Predicted ¹³C NMR Spectroscopic Data Solvent: CDCl₃, Reference: CDCl₃ at 77.16

ppm
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Chemical Shift (δ, ppm) Assignment

~165 C4 / C6

~158 C2

~137 ipso-Carbons of phenyl rings

~131 para-Carbons of phenyl rings

~129 ortho/meta-Carbons of phenyl rings

~115 C5

Table 3: Predicted Mass Spectrometry Data Ionization Mode: Electrospray (ESI+)

m/z (Da) Assignment Note

311.02 / 313.02 [M+H]⁺
Characteristic 1:1 isotopic

pattern due to ⁷⁹Br and ⁸¹Br.

333.00 / 335.00 [M+Na]⁺
Sodium adduct, showing the

bromine isotopic pattern.

Table 4: Predicted FT-IR Spectroscopic Data Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

1600 - 1550 Strong
C=N and C=C stretching

vibrations of pyrimidine ring

1500 - 1400 Strong
Aromatic C=C stretching

vibrations of phenyl rings

770 - 730 Strong
C-H out-of-plane bending for

mono-substituted benzene

690 - 650 Strong C-Br stretch
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Experimental Protocols
Synthesis of 2-Bromo-4,6-diphenylpyrimidine (General
Procedure)
A common route to synthesize 4,6-disubstituted pyrimidines involves the condensation of a 1,3-

dicarbonyl compound with an amidine. Subsequent halogenation can then be performed.

Step 1: Synthesis of 4,6-diphenylpyrimidine-2-ol

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol),

add 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) and urea.

Reflux the reaction mixture for 6-8 hours with constant stirring. The progress of the reaction

should be monitored by Thin Layer Chromatography (TLC).

After completion, cool the mixture to room temperature and pour it into ice-cold water.

Acidify the solution with dilute hydrochloric acid to precipitate the product.

Filter the solid precipitate, wash thoroughly with water, and dry under vacuum. Recrystallize

from ethanol to obtain pure 4,6-diphenylpyrimidine-2-ol.

Step 2: Bromination to 2-Bromo-4,6-diphenylpyrimidine

To a flask containing 4,6-diphenylpyrimidine-2-ol, add an excess of phosphorus oxybromide

(POBr₃).

Heat the mixture at 100-110 °C for 3-4 hours.

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

The resulting precipitate is filtered, washed with water, and dried.

Purify the crude product by column chromatography over silica gel using a hexane-ethyl

acetate solvent system to yield 2-Bromo-4,6-diphenylpyrimidine.
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Spectroscopic and Crystallographic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of

a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[3]

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical

parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay

of 1-5 seconds, and 16-64 scans for a good signal-to-noise ratio. Reference the chemical

shifts to the residual solvent peak (CDCl₃ at 7.26 ppm).[3]

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due

to the low natural abundance of ¹³C, a higher number of scans (1024-4096) is required. Use

a relaxation delay of 2-10 seconds. Reference the chemical shifts to the solvent peak (CDCl₃

at 77.16 ppm).[3]

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Data Acquisition: Introduce the sample into an ESI or APCI mass spectrometer. Acquire the

spectrum in positive ion mode over a mass range of m/z 100-500. The presence of bromine

should result in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and related

fragments.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: Mix a small amount of the dry sample (1-2 mg) with ~100 mg of dry KBr

powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record

the spectrum from 4000 to 400 cm⁻¹.

Single-Crystal X-ray Diffraction
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Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a

saturated solution of the compound in an appropriate solvent system (e.g., ethanol, ethyl

acetate/hexane).

Data Collection: Mount a suitable single crystal on a goniometer head.[2] Collect diffraction

data using a diffractometer equipped with a Mo Kα or Cu Kα radiation source at a controlled

temperature (e.g., 100 K or 293 K).

Structure Solution and Refinement: Process the collected data to determine the unit cell

dimensions and space group. Solve the crystal structure using direct methods and refine it to

obtain the final atomic coordinates, bond lengths, and angles, providing unambiguous

confirmation of the molecular structure.

Visualizations
Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the synthesis and structural

confirmation of 2-Bromo-4,6-diphenylpyrimidine.
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Caption: Workflow for the synthesis and structural analysis of a target compound.

Potential Biological Interaction
While no specific signaling pathway has been defined for 2-Bromo-4,6-diphenylpyrimidine,

related 4,6-diphenylpyrimidine derivatives have been investigated as inhibitors of enzymes like

Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE), which are relevant targets in

neurodegenerative diseases such as Alzheimer's.[4][5] Pyrimidine derivatives are also known

to act as kinase inhibitors.[6] This suggests a potential for the title compound to interact with

enzymatic active sites.
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Caption: Hypothetical enzyme inhibition mechanism for pyrimidine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b372626?utm_src=pdf-body-img
https://www.benchchem.com/product/b372626?utm_src=pdf-custom-synthesis
https://m.chemicalbook.com/ProductChemicalPropertiesCB0335692_EN.htm
https://www.calpaclab.com/2-bromo-4-6-diphenylpyrimidine-min-97-1-gram/ala-b152551-1g
https://www.benchchem.com/pdf/Spectroscopic_Profile_of_5_Bromo_2_chloro_4_methoxypyrimidine_A_Technical_Guide.pdf
https://pubmed.ncbi.nlm.nih.gov/30296051/
https://pubmed.ncbi.nlm.nih.gov/30296051/
https://pubmed.ncbi.nlm.nih.gov/30296051/
https://www.researchgate.net/publication/336275903_46-diphenylpyrimidine_derivatives_as_Dual_Inhibitors_of_Monoamine_Oxidase_and_Acetylcholinesterase_for_the_Treatment_of_Alzheimer's_Disease
https://pmc.ncbi.nlm.nih.gov/articles/PMC4929956/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4929956/
https://www.benchchem.com/product/b372626#structure-elucidation-of-2-bromo-4-6-diphenylpyrimidine
https://www.benchchem.com/product/b372626#structure-elucidation-of-2-bromo-4-6-diphenylpyrimidine
https://www.benchchem.com/product/b372626#structure-elucidation-of-2-bromo-4-6-diphenylpyrimidine
https://www.benchchem.com/product/b372626#structure-elucidation-of-2-bromo-4-6-diphenylpyrimidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b372626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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